

A Comparative Guide to Analytical Standards for 4-Methoxyphenylacetonitrile

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Compound of Interest

Compound Name: 4-Methoxyphenylacetonitrile

Cat. No.: B141487

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For researchers, scientists, and professionals in drug development, the quality and characterization of analytical standards are paramount for accurate quantification, impurity profiling, and ensuring the integrity of experimental results. This guide provides a comparative overview of analytical standards for **4-Methoxyphenylacetonitrile** (CAS 104-47-2), a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into a comparison of commercially available standards, present detailed experimental protocols for their analysis, and visualize the analytical workflow.

Comparison of Commercially Available Analytical Standards

The selection of an appropriate analytical standard depends on the specific requirements of the application, such as the need for a certified reference material (CRM) with a comprehensive certificate of analysis or a research-grade standard for preliminary studies. Below is a comparison of **4-Methoxyphenylacetonitrile** standards offered by prominent suppliers.



Parameter	Sigma-Aldrich	Tokyo Chemical Industry (TCI)	Pharmaffiliates
Product Name	4- Methoxyphenylacetoni trile	4- Methoxyphenylacetoni trile	4- Methoxyphenylacetoni trile
Purity	97%	>97.0% (GC)[1]	Not explicitly stated, sold as a reference standard[2]
Appearance	Not specified	Colorless to Light yellow to Light orange clear liquid[1]	Colourless to Light Yellow Oil[2]
Molecular Formula	C ₉ H ₉ NO	C ₉ H ₉ NO	C ₉ H ₉ NO[2]
Molecular Weight	147.17 g/mol	147.18 g/mol	147.18 g/mol [2]
Analytical Techniques Mentioned	Not specified on product page	GC, NMR[1]	Not explicitly stated
Additional Information	Refractive index, boiling point, and density are provided.	NMR data confirms structure.[1]	Used in the biosynthesis of p-methoxyphenylacetic acid.[2]

Experimental Protocols

Detailed and validated analytical methods are crucial for the accurate assessment of the purity and identity of **4-Methoxyphenylacetonitrile** analytical standards. Below are typical protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of **4-Methoxyphenylacetonitrile** and identifying non-volatile impurities.



- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 227 nm.
- Injection Volume: 10 μL.
- Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a concentration of approximately 1 mg/mL.

Identification and Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of **4-Methoxyphenylacetonitrile** and the separation and identification of volatile impurities.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 μm film thickness).
- · Carrier Gas: Helium.
- Injector Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-400.
- Sample Preparation: Prepare a dilute solution of the standard in a volatile solvent like dichloromethane or ethyl acetate.



Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

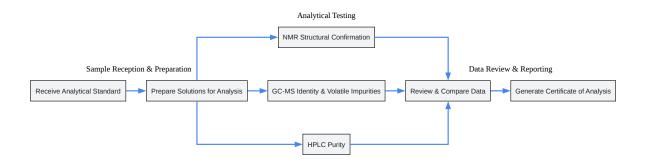
NMR spectroscopy is essential for the unambiguous structural confirmation of **4-Methoxyphenylacetonitrile**.

- Instrumentation: A 300 MHz or higher NMR spectrometer.
- Solvent: Chloroform-d (CDCl₃).
- ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts and coupling constants of the aromatic, methylene, and methoxy protons.
- ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments.[3]
- Sample Preparation: Dissolve approximately 10-20 mg of the standard in about 0.7 mL of the deuterated solvent.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of analyzing a **4-Methoxyphenylacetonitrile** analytical standard.

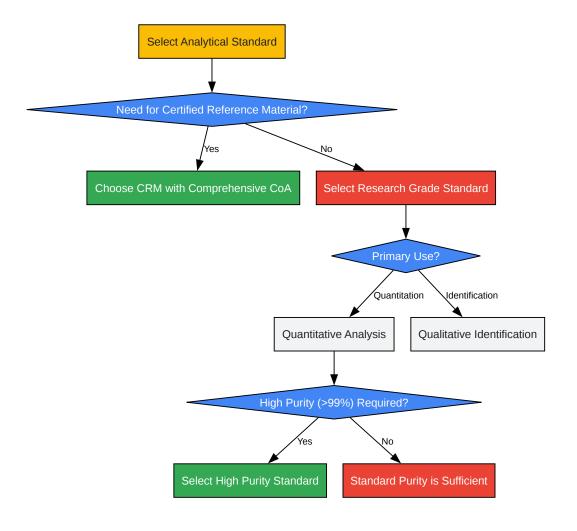




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Figure 1: Experimental workflow for the analysis of a **4-Methoxyphenylacetonitrile** analytical standard.





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Figure 2: Decision tree for selecting a **4-Methoxyphenylacetonitrile** analytical standard.

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